molecular formula C17H18N4O6S B4946899 4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide

4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B4946899
M. Wt: 406.4 g/mol
InChI Key: BNECWSHNSYILKS-UHFFFAOYSA-N
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Description

4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a nitro group, and a sulfonamide group attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps One common synthetic route starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the sulfonamide group via a reaction with sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 4-morpholin-4-yl-3-amino-N-(4-sulfamoylphenyl)benzamide.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the benzamide core, along with the morpholine, nitro, and sulfonamide groups, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-morpholin-4-yl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c18-28(25,26)14-4-2-13(3-5-14)19-17(22)12-1-6-15(16(11-12)21(23)24)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNECWSHNSYILKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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